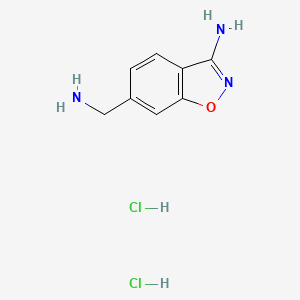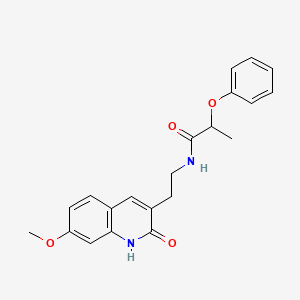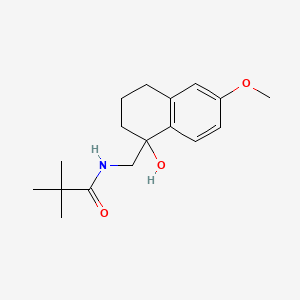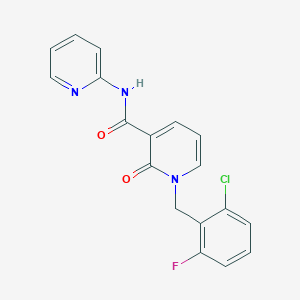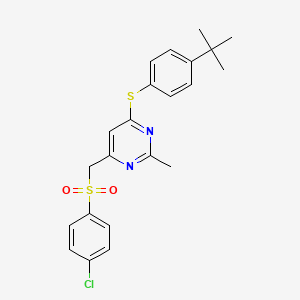![molecular formula C19H22FNO3 B2392131 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide CAS No. 1105210-98-7](/img/structure/B2392131.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide, commonly known as FCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. FCPA is a selective antagonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Aplicaciones Científicas De Investigación
Molecular Structure and Behavior
Research on lithium phenolates, including structures with substitutions similar to those in the query compound, reveals insights into the aggregation behavior of these compounds in weakly polar aprotic solvents. This has implications for understanding the molecular interactions and solubility of complex organic compounds, potentially including N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide, in various solvents. These findings are crucial for designing and optimizing chemical reactions involving such compounds (Jackman & Smith, 1988).
Pharmacological Potential
Several studies on compounds with structural elements similar to the query compound have explored their potential as pharmacological agents. For instance, neurokinin-1 receptor antagonists have been investigated for their efficacy in clinical settings for conditions like emesis and depression, highlighting the therapeutic potential of compounds within this chemical space (Harrison et al., 2001). Additionally, the study of chemosensors for detecting Zn2+ ions in aqueous media using compounds with similar functionalities suggests applications in environmental monitoring and biochemistry (Kim et al., 2016).
Material Science Applications
The synthesis and application of fluorescent solvatochromic dyes for developing ultrasensitive fluorescent molecular probes offer insights into the use of structurally related compounds in studying biological events and processes. This research area opens avenues for utilizing this compound or similar compounds in designing novel fluorescent markers for biological and chemical sensing applications (Diwu et al., 1997).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-13-9-14(2)11-18(10-13)23-8-7-21-19(22)15(3)24-17-6-4-5-16(20)12-17/h4-6,9-12,15H,7-8H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUFEQTQQHYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

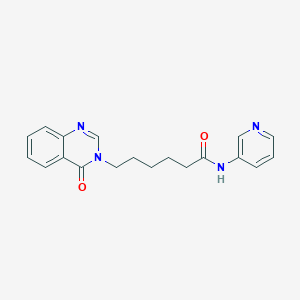
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)
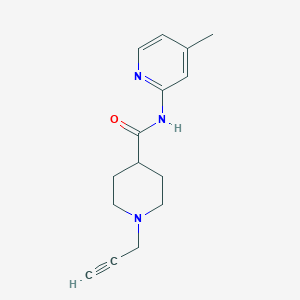

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
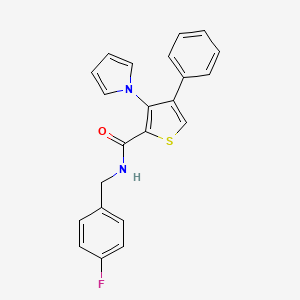
![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)
